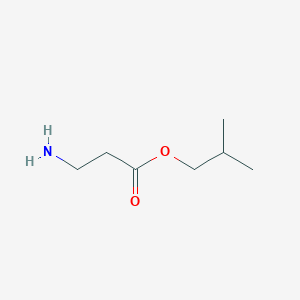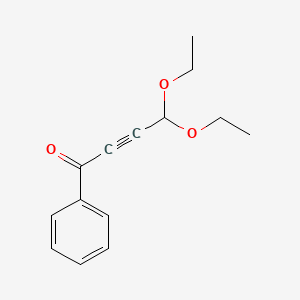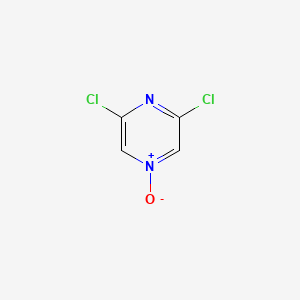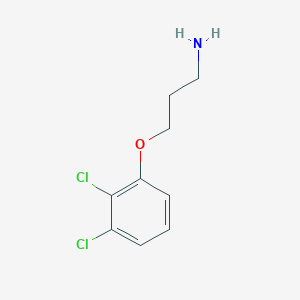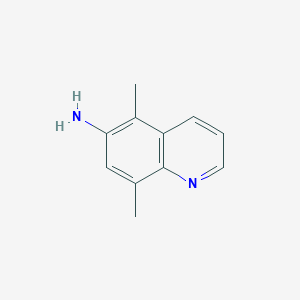
5,8-Dimethylquinolin-6-amine
Overview
Description
5,8-Dimethylquinolin-6-amine is a nitrogen-containing heterocyclic compound. Quinoline derivatives, including this compound, are known for their diverse biological activities and are found in many natural products, functional materials, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinolin-6-amine can be achieved through various methods. One common approach involves the functionalization of the quinoline ring. For instance, the Skraup synthesis, a classical method for quinoline preparation, can be adapted to introduce the desired substituents . Another method involves the Friedländer synthesis, which uses aniline derivatives and carbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used to introduce functional groups onto the quinoline ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated quinoline derivatives, which can further undergo substitution reactions to introduce various functional groups .
Scientific Research Applications
5,8-Dimethylquinolin-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinolin-6-amine involves its interaction with biological targets. For instance, in antimalarial activity, quinoline derivatives interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and parasite death . The compound’s amino and methyl groups play a crucial role in its binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Primaquine: An 8-aminoquinoline used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline with a longer half-life and used for malaria prophylaxis.
Chloroquine: A 4-aminoquinoline with antimalarial properties.
Uniqueness
5,8-Dimethylquinolin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5th and 8th positions can enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5,8-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h3-6H,12H2,1-2H3 |
InChI Key |
WMWPIIFZIBNQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

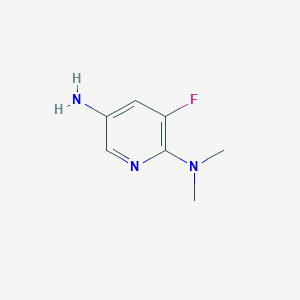
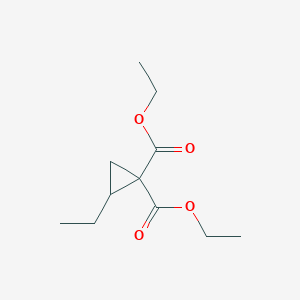

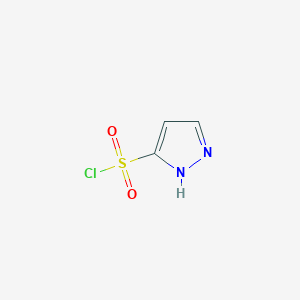
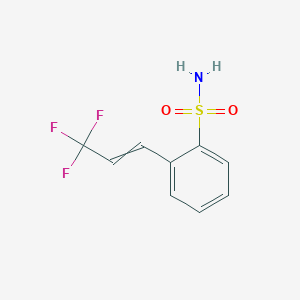
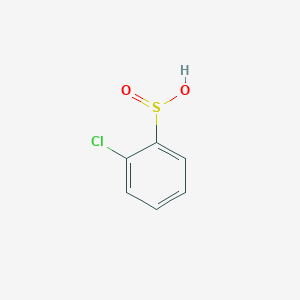
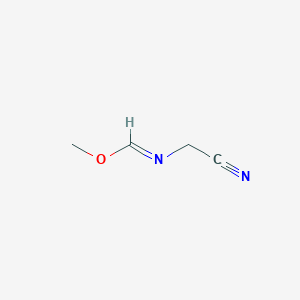
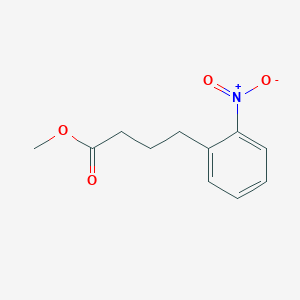
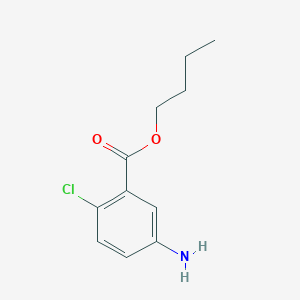
![2-[3,4-Bis(methyloxy)phenyl]-4-(methyloxy)-3-oxobutanenitrile](/img/structure/B8669859.png)
